1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine
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Overview
Description
1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine is a complex organic compound with a unique structure that includes a furan ring, a fluorine atom, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amination and Methylation: The amine group can be introduced through reductive amination, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2S-(2alpha,4beta,5alpha)]-: A stereoisomer with different spatial arrangement of atoms.
2-Furanmethanamine,4-chlorotetrahydro-N,N,5-trimethyl-: A similar compound with a chlorine atom instead of fluorine.
2-Furanmethanamine,4-bromotetrahydro-N,N,5-trimethyl-: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of 1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
142722-62-1 |
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Molecular Formula |
C8H16FNO |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16FNO/c1-6-8(9)4-7(11-6)5-10(2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
InChI Key |
JVZMTKMBVFMRDO-RNJXMRFFSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@@H](O1)CN(C)C)F |
SMILES |
CC1C(CC(O1)CN(C)C)F |
Canonical SMILES |
CC1C(CC(O1)CN(C)C)F |
Synonyms |
2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- |
Origin of Product |
United States |
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